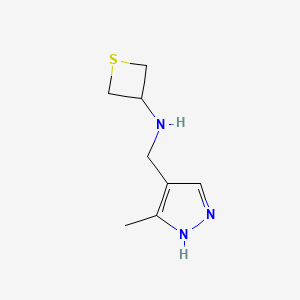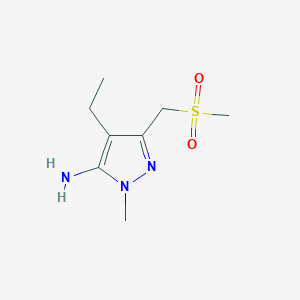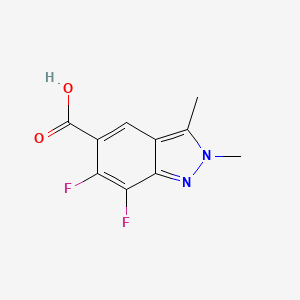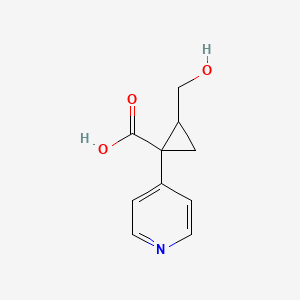
N-((3-Methyl-1H-pyrazol-4-yl)methyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-Methyl-1H-pyrazol-4-yl)methyl)thietan-3-amine is a heterocyclic compound that features a pyrazole ring and a thietane ring. The presence of these rings makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methyl-1H-pyrazol-4-yl)methyl)thietan-3-amine typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with thietan-3-amine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-Methyl-1H-pyrazol-4-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acetic acid as solvent, room temperature to elevated temperatures.
Reduction: LiAlH₄, ether as solvent, low temperatures.
Substitution: NBS, chloroform as solvent, room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amines.
Substitution: Halogenated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-((3-Methyl-1H-pyrazol-4-yl)methyl)thietan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-((3-Methyl-1H-pyrazol-4-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites of enzymes and inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
N-((3-Methyl-1H-pyrazol-4-yl)methyl)thietan-3-amine is unique due to the presence of both a pyrazole and a thietane ring in its structure. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one of these rings. Additionally, its potential bioactivity makes it a valuable compound for medicinal chemistry research .
Eigenschaften
Molekularformel |
C8H13N3S |
|---|---|
Molekulargewicht |
183.28 g/mol |
IUPAC-Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H13N3S/c1-6-7(3-10-11-6)2-9-8-4-12-5-8/h3,8-9H,2,4-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
SBDGRNYSGJFPQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1)CNC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,10,13-Trioxatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-one](/img/structure/B13320857.png)
![3-{[1-(4-Chlorophenyl)propyl]amino}propan-1-ol](/img/structure/B13320861.png)


![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13320883.png)
![4-[Amino(cyclopropyl)methyl]-2-bromophenol](/img/structure/B13320888.png)
![[1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol](/img/structure/B13320913.png)
![3-Amino-1-[2-(dimethylamino)ethyl]piperidin-2-one](/img/structure/B13320919.png)




![4-{[(3-Chloro-2-fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13320952.png)

